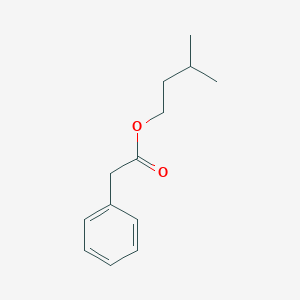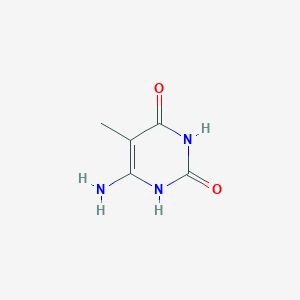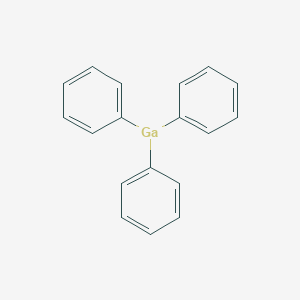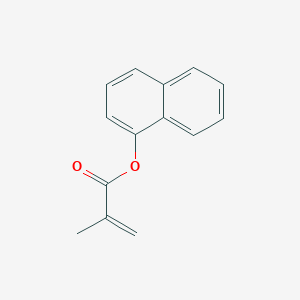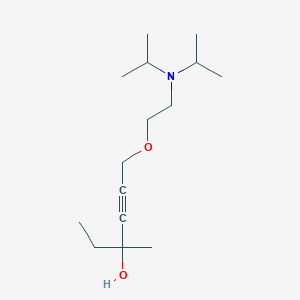
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as HDEE and is a potent inhibitor of the enzyme acetylcholinesterase.
Mecanismo De Acción
HDEE works by binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. HDEE also has a high affinity for the enzyme, which makes it a potent inhibitor.
Efectos Bioquímicos Y Fisiológicos
HDEE has been shown to have several biochemical and physiological effects. The compound can improve cognitive function, increase the levels of acetylcholine in the brain, and reduce the activity of acetylcholinesterase. HDEE has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HDEE in lab experiments is that it is a potent inhibitor of acetylcholinesterase. This makes it an ideal compound for studying the role of acetylcholine in the brain. However, one limitation of using HDEE is that it can be toxic at high concentrations. Researchers must be careful when handling this compound and ensure that they are using the appropriate safety measures.
Direcciones Futuras
There are several future directions for research on HDEE. One area of research is to investigate the potential use of HDEE in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to develop new derivatives of HDEE that have improved potency and selectivity for acetylcholinesterase. Finally, researchers can study the mechanism of action of HDEE in more detail to gain a better understanding of how it works at the molecular level.
Conclusion
In conclusion, HDEE is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a potent inhibitor of acetylcholinesterase and has been studied for its potential use in the treatment of Alzheimer's disease. HDEE has several biochemical and physiological effects, including improving cognitive function and reducing oxidative stress. While there are advantages to using HDEE in lab experiments, researchers must also be aware of the limitations and take appropriate safety measures. Finally, there are several future directions for research on HDEE, including investigating its potential use in the treatment of other neurological disorders and developing new derivatives with improved potency and selectivity.
Métodos De Síntesis
The synthesis of HDEE involves the reaction of 4-hexyn-3-ol and diisopropylamine with ethyl chloroformate in the presence of a base. This reaction results in the formation of HDEE as the final product. The synthesis of HDEE is a straightforward process and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
HDEE has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, HDEE can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Propiedades
Número CAS |
16498-05-8 |
|---|---|
Nombre del producto |
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- |
Fórmula molecular |
C15H29NO2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
6-[2-[di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C15H29NO2/c1-7-15(6,17)9-8-11-18-12-10-16(13(2)3)14(4)5/h13-14,17H,7,10-12H2,1-6H3 |
Clave InChI |
IQMQEMUEZMXKRR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
SMILES canónico |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
Sinónimos |
4-Hexyn-3-ol, 3-methyl-6-[2-(diisopropylamino)ethoxy]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



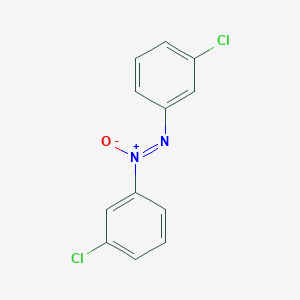
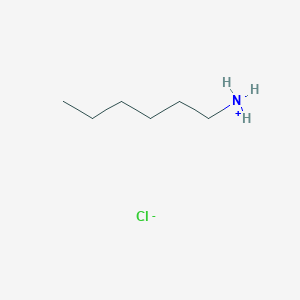
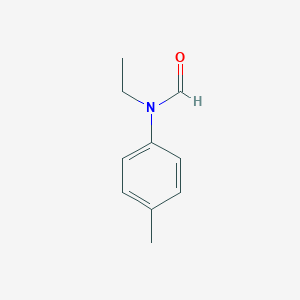
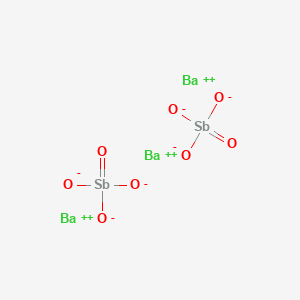
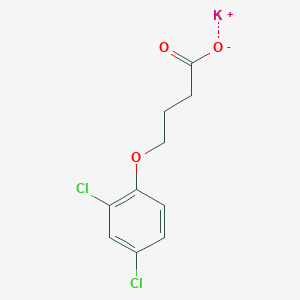
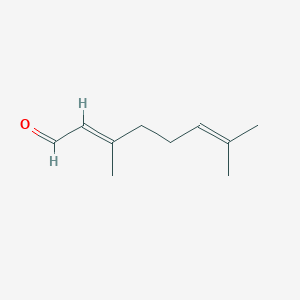
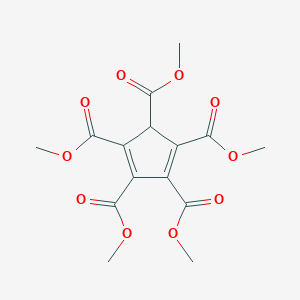
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)
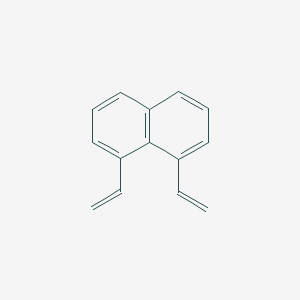
![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
